5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole
Description
5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole is a benzodioxole derivative featuring a bromine substituent at position 5 and an epoxide-containing (oxiran-2-yl)methyl group at position 6. The benzodioxole core consists of a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring, conferring unique electronic and steric properties. The bromine atom introduces electron-withdrawing effects, while the epoxide group adds significant strain and reactivity, making the compound a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
38589-39-8 |
|---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-6-(oxiran-2-ylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-10-9(13-5-14-10)2-6(8)1-7-4-12-7/h2-3,7H,1,4-5H2 |
InChI Key |
YPBMBIGRHHIEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains to be fully elucidated. the epoxide group suggests potential reactivity with cellular nucleophiles, affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The bromine and nitro groups enhance electrophilic substitution resistance, while the epoxide’s strain promotes nucleophilic attack.
- Solubility : Higher TPSA in nitro derivatives (64.3 vs. ~35.5 in others) suggests greater polarity and aqueous solubility .
- Reactivity : Bromomethyl and nitro groups favor substitution and reduction, respectively, whereas epoxides enable regioselective ring-opening .
Research Findings and Trends
- Epoxide Reactivity : Studies on 5-(oxiran-2-yl)-2H-1,3-benzodioxole highlight rapid nucleophilic attack at the epoxide’s less-hindered carbon, driven by steric and electronic factors .
- Nitro Group Stability : The nitro derivative’s high TPSA correlates with its hygroscopicity, complicating storage but favoring solubility in polar solvents .
- Bromine Effects : Brominated analogs exhibit enhanced thermal stability, making them suitable for high-temperature reactions .
Biological Activity
5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H9BrO3
- Molecular Weight : 257.08 g/mol
- CAS Number : 92737-68-3
Synthesis
The synthesis of this compound typically involves the bromination of benzodioxole derivatives followed by epoxidation reactions. The specific methodology can vary, but the general approach includes:
- Bromination of 1,3-benzodioxole.
- Introduction of the oxirane group via epoxidation techniques.
Anticancer Properties
Recent studies have indicated that benzodioxole derivatives exhibit significant anticancer activities. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The mechanisms underlying these effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of DNA synthesis.
- Disruption of mitochondrial membrane potential .
Table 1: Cytotoxic Effects of Related Compounds
| Compound | IC50 (µM) | Cell Line | Apoptotic Effect (%) |
|---|---|---|---|
| 5-Bromo-6-(oxiran-2-yl)methyl-benzodioxole | N/A | A549 | N/A |
| 4-(1,3-Benzodioxol-5-yl)-thiosemicarbazone | 5.4 | C6 | 25.0 |
| Cisplatin | N/A | A549 | 32.4 |
The anticancer activity is believed to be linked to the compound's ability to interact with cellular pathways involved in cell cycle regulation and apoptosis. The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.
Case Studies
Several research articles have documented the biological activities associated with benzodioxole derivatives:
- Study on Thiosemicarbazone Derivatives :
-
Evaluation of Anticholinesterase Activity :
- Some derivatives were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While certain compounds showed promising results against AChE, others did not exhibit significant inhibition, indicating a complex relationship between structure and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
